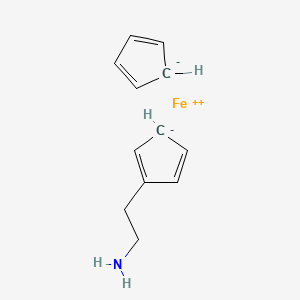

2-Ferrocenylethylamine

Description

Contextualization within Organometallic Chemistry and Metallocenes

2-Ferrocenylethylamine is an organometallic compound, a class of substances that contain at least one bond between a carbon atom of an organic group and a metal. britannica.com These compounds are a major focus in chemistry, serving as crucial catalysts and intermediates in both laboratory and industrial settings. britannica.com Specifically, this compound belongs to the family of metallocenes, which are distinguished by their unique "sandwich" structure. pharmacy180.comscitechdaily.com

Metallocenes are a special category of sandwich complexes where a central metal atom is situated between two cyclopentadienyl (B1206354) (Cp) ligands. pharmacy180.comnih.gov The archetypal metallocene, ferrocene (B1249389), features an iron atom bonded symmetrically between two parallel cyclopentadienyl rings, denoted by the formula Fe(η⁵-C₅H₅)₂. pharmacy180.comwikipedia.orgsigmaaldrich.com The discovery of ferrocene in 1951 was a pivotal moment that catalyzed a rapid expansion in the field of organometallic chemistry. mdpi.comrsc.org this compound is a derivative of this foundational molecule, characterized by a ferrocene moiety linked to an ethylamine (B1201723) group. Its structure places it firmly within the extensive and varied landscape of organometallic chemistry.

Fundamental Significance of the Ferrocene Moiety in Chemical Science

The ferrocene unit is of immense importance in chemical science due to a unique combination of properties that make it an exceptionally versatile building block. rsc.org It is an orange, crystalline solid that is remarkably stable; it can be heated to 400 °C without decomposing and is unaffected by air and water. wikipedia.org This high stability is largely attributed to its electronic structure, which satisfies the 18-electron rule for transition metal complexes, analogous to the octet rule for main-group elements. pharmacy180.com

A defining characteristic of the ferrocene moiety is its redox activity. It can undergo a reversible one-electron oxidation, converting the iron center from Fe(II) to Fe(III) to form the ferrocenium (B1229745) cation. britannica.comwikipedia.org This well-behaved electrochemical property has established the ferrocene/ferrocenium (Fc/Fc⁺) couple as a standard reference in electrochemistry. wikipedia.org Furthermore, the cyclopentadienyl rings of ferrocene behave like aromatic compounds, such as benzene, allowing them to undergo a variety of substitution reactions. britannica.com This amenability to diverse synthetic modifications, coupled with its inherent stability and predictable redox behavior, makes the ferrocene moiety a favored platform for designing new molecules for a wide array of applications. mdpi.comrsc.org

Overview of Key Academic Research Domains for this compound Derivatives

The unique structural and electronic properties of the ferrocene core, combined with the reactive ethylamine side chain, make this compound and its derivatives valuable subjects of research across several scientific disciplines.

Asymmetric Catalysis: A primary research domain for this compound derivatives is in asymmetric catalysis. Chiral versions of these compounds are used as ligands for transition metals in reactions that produce specific enantiomers of a target molecule, a critical process in the pharmaceutical industry. acs.org The planar chirality of the substituted ferrocene backbone, combined with a chiral center in the ethylamine side chain, allows for the synthesis of highly effective ligands for reactions such as asymmetric hydrogenation and various cross-coupling reactions. acs.orgchemicalbook.com For instance, derivatives like (R)-N,N-dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenylethylamine] are effective chiral phosphine (B1218219) ligands for palladium-catalyzed asymmetric cross-couplings. chemicalbook.com

Materials Science: In materials science, the redox-active nature of the ferrocene unit is a key feature. Derivatives of this compound are incorporated into the synthesis of advanced materials like novel polymers and nanomaterials. These materials often possess specific electronic or optical properties, making them suitable for applications in molecular electronics and coatings. rsc.org For example, ferrocene-based compounds have been used to develop nanohybrids for biomedical applications and as components in redox-responsive polymers. mdpi.com

Bioorganometallic and Medicinal Chemistry: There is significant interest in the biological applications of ferrocene derivatives, including those derived from this compound. Researchers have found that certain ferrocene compounds exhibit potent anticancer, antimalarial, and antimicrobial properties. mdpi.comresearchgate.net The mechanism of action is often linked to the electron transfer properties of the ferrocene moiety, which can induce oxidative stress within cells. For example, studies have shown that some derivatives display significant antiproliferative effects against various cancer cell lines.

Electrochemistry and Biosensing: The reliable redox behavior of the ferrocene group makes it an excellent electrochemical tag. Derivatives of this compound are used to derivatize other molecules, such as steroid glucuronides, enabling their sensitive electrochemical detection in biological fluids after separation techniques like HPLC. This application leverages the ferrocene unit's ability to provide a clear and measurable signal, enhancing analytical sensitivity.

Properties

IUPAC Name |

cyclopenta-1,3-diene;2-cyclopenta-1,4-dien-1-ylethanamine;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6,8H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJNQUGXOWDSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCN.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194288 | |

| Record name | 2-Ferrocenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41312-65-6 | |

| Record name | Ferrocenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41312-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ferrocenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041312656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ferrocenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies of 2 Ferrocenylethylamine

Established Synthetic Routes to 2-Ferrocenylethylamine

Several foundational methods in organic chemistry have been successfully applied to the synthesis of this compound and its derivatives. These routes typically begin with readily available ferrocene-containing carbonyl compounds.

Reductive amination is a widely employed method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, this approach would typically start with a 2-ferrocenyl carbonyl compound.

The direct reductive amination is a one-pot reaction where the carbonyl compound, amine source, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(AcO)3BH), which are mild enough to not reduce the initial carbonyl compound but are effective in reducing the intermediate imine. wikipedia.orgyoutube.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method. wikipedia.org

Table 1: Reagents in Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Ferrocenylacetaldehyde | Ammonia | NaBH3CN or H2/Pd | This compound |

| Acetylferrocene | Ammonia | NaBH3CN or H2/Pd | 1-Ferrocenylethylamine |

The reaction is typically performed under weakly acidic conditions to facilitate the formation of the iminium ion intermediate, which is more susceptible to reduction than the initial carbonyl group. wikipedia.org

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the nitrogen source and the reducing agent. wikipedia.orgorganicreactions.org This reaction is conducted at elevated temperatures, typically between 120 and 165 °C. wikipedia.org When applied to a suitable ferrocenyl ketone or aldehyde, it provides a direct route to the corresponding amine.

The mechanism involves the formation of an iminium ion from the carbonyl compound and ammonia (derived from ammonium formate or formamide hydrolysis). mdma.ch This intermediate is then reduced by a hydride transfer from formic acid or formate, which decomposes to carbon dioxide. wikipedia.orgmdma.ch The resulting amine is often obtained as its formyl derivative, which requires a subsequent hydrolysis step (typically with acid or base) to yield the free amine. organicreactions.org

An important variation is the Eschweiler–Clarke reaction, which is used for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. scribd.com For instance, this compound can be transformed into its N,N-dimethylated tertiary amine derivative using the parameters of the Eschweiler–Clark modified Leuckart–Wallach reaction. scribd.com

Table 2: Leuckart Reaction Conditions

| Carbonyl Precursor | Reagent | Conditions | Intermediate/Product |

|---|---|---|---|

| Ferrocenyl Ketone/Aldehyde | Ammonium Formate | Heat (120-130 °C) | N-formyl-ferrocenylethylamine |

| Ferrocenyl Ketone/Aldehyde | Formamide | Heat (>165 °C) | N-formyl-ferrocenylethylamine |

An alternative, multi-step synthetic route involves the initial reduction of a ferrocenyl carbonyl compound to an alcohol, followed by conversion to a suitable leaving group and subsequent nucleophilic substitution. A synthesis for a related compound, N,N-dimethyl-1-ferrocenylethylamine, exemplifies this pathway, starting with the corresponding alcohol. researchgate.net

The general sequence for this compound would be:

Reduction: A ferrocenyl precursor like ferroceneacetic acid or its ester is reduced to 2-ferrocenylethanol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Esterification/Activation: The hydroxyl group of 2-ferrocenylethanol is converted into a better leaving group. This can be achieved through esterification with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters, or by reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form the corresponding alkyl halides.

Substitution: The activated intermediate is then treated with a nitrogen nucleophile. Reaction with ammonia would yield the primary amine directly. Alternatively, using sodium azide (B81097) (NaN3) produces a ferrocenylethyl azide, which can then be reduced to this compound using agents like LiAlH4 or catalytic hydrogenation.

This pathway offers versatility but requires multiple synthetic steps compared to direct reductive amination methods.

Stereoselective Synthesis and Enantiopure Preparations

The synthesis of enantiomerically pure ferrocenylamines is of significant interest due to their application as chiral ligands in asymmetric catalysis. nih.gov These methods rely on creating a new stereocenter with high fidelity.

This strategy introduces chirality by the diastereoselective reduction of a chiral ferrocenylketimine. The synthesis begins with a prochiral ferrocenyl ketone, such as acetylferrocene. researchgate.net

Imine Formation: The ketone is condensed with a chiral amine (a chiral auxiliary), such as an optically pure amino alcohol like valinol or phenylglycinol, to form a chiral ferrocenylketimine.

Diastereoselective Reduction: The C=N double bond of the ketimine is then reduced using a hydride reducing agent, most commonly sodium borohydride (B1222165) (NaBH4). researchgate.net The pre-existing stereocenter from the chiral auxiliary directs the hydride attack to one face of the imine, leading to the preferential formation of one diastereomer of the resulting amine.

Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved from the newly formed chiral ferrocenylamine, yielding the enantiomerically enriched target compound. researchgate.net

The choice of chiral auxiliary is crucial as it determines the stereochemical outcome of the reduction. This method allows for the synthesis of either the (R)- or (S)-enantiomer of the ferrocenylalkylamine by selecting the appropriate auxiliary. researchgate.net

Another powerful method for asymmetric synthesis involves the diastereoselective addition of organolithium reagents to chiral ferrocenylimines. ingentaconnect.comsioc-journal.cn This approach is effective for synthesizing chiral ferrocenylamines with a new stereocenter adjacent to the ferrocene (B1249389) core.

The process typically involves the reaction of a chiral imine, derived from ferrocenecarboxaldehyde and an optically active amine like (R)- or (S)-1-phenylethylamine, with an organolithium reagent (RLi). ingentaconnect.com The addition of the organolithium reagent to the C=N bond is highly diastereoselective, with the stereochemistry being controlled by the chiral auxiliary on the nitrogen atom. The organolithium reagent preferentially attacks from the less sterically hindered face of the imine. ingentaconnect.com

The diastereoselectivity of this reaction can be significantly enhanced by the addition of a Lewis acid, such as boron trifluoride etherate (BF3•OEt2). The Lewis acid coordinates to the nitrogen atom of the imine, locking it into a specific conformation that increases the facial bias for the nucleophilic attack. ingentaconnect.com High diastereomeric excesses (up to 93% de) have been reported for the addition of n-butyllithium to a ferrocenecarboxaldehyde imine in the presence of BF3•OEt2. ingentaconnect.com After the addition, the chiral auxiliary is removed to afford the enantiomerically pure primary ferrocenylalkylamine.

Table 3: Diastereoselective Addition of n-BuLi to a Chiral Ferrocenylimine

| Chiral Auxiliary | Additive | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| (R)-(+)-1-phenylethylamine | None | Moderate | sioc-journal.cn |

Ortho-Directed Metalation and Chiral Auxiliary Strategies

The selective functionalization of the cyclopentadienyl (B1206354) (Cp) rings in ferrocene derivatives is a key challenge in their synthetic chemistry. Ortho-directed metalation (DoM) has emerged as a powerful strategy to achieve regioselective substitution. wikipedia.org This approach relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org

In the context of ferrocenylethylamine derivatives, the amine functionality itself can act as a directing group. A prominent example is the diastereoselective ortho-lithiation of the chiral N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's amine. wikipedia.orgresearchgate.net The inherent chirality of the ethylamine (B1201723) substituent acts as a chiral auxiliary, directing the lithiation to one of the adjacent ortho positions with high selectivity. wikipedia.org

The stereochemical outcome of this reaction is dictated by the conformation of the molecule during the lithiation step, where the nitrogen atom chelates to the lithium of the organolithium reagent. wikipedia.org For instance, treatment of (R)-N,N-dimethyl-1-ferrocenylethylamine with an organolithium reagent such as n-butyllithium leads to the formation of the (R,Sp)-lithiated intermediate, which can then be trapped by an electrophile. wikipedia.org This diastereoselectivity allows for the synthesis of a variety of planar chiral 1,2-disubstituted ferrocene derivatives. researchgate.netresearchgate.net

Table 1: Examples of Electrophiles Used in the Diastereoselective Ortho-Metalation of (R)-N,N-dimethyl-1-ferrocenylethylamine

| Electrophile | Product |

| Chlorodiphenylphosphine (B86185) (ClPPh2) | (R)-1-[(Sp)-2-(Diphenylphosphino)ferrocenyl]-N,N-dimethylethylamine |

| Hexamethyldisilazane ((CH3)3Si)2NH | (R)-1-[(Sp)-2-(Trimethylsilyl)ferrocenyl]-N,N-dimethylethylamine |

| Iodine (I2) | (R)-1-[(Sp)-2-Iodoferrocenyl]-N,N-dimethylethylamine |

| Carbon dioxide (CO2) | (R)-1-[(Sp)-2-Carboxyferrocenyl]-N,N-dimethylethylamine |

The use of chiral auxiliaries covalently attached to the ferrocene core is another effective strategy for controlling the stereochemistry of functionalization. These auxiliaries create a chiral environment that biases the approach of reagents to one face of the Cp ring. While the ethylamine side chain in Ugi's amine itself acts as an internal chiral director, other external chiral auxiliaries can also be employed to achieve similar levels of stereocontrol in related ferrocene systems. sigmaaldrich.comnih.gov

Functionalization and Diversification of this compound

The primary amine group of this compound is a key site for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives with tailored properties.

The nitrogen atom of this compound can be readily alkylated or acylated using standard synthetic methodologies. N-alkylation can be achieved through various methods, including reaction with alkyl halides or through reductive amination. youtube.comworktribe.com Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgrsc.org This method is particularly versatile as it allows for the introduction of a wide variety of alkyl groups.

N-acylation is typically accomplished by treating this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. youtube.comthermofisher.comthermofisher.comumkc.edu For example, the reaction with acetic anhydride will yield the corresponding N-acetyl derivative. thermofisher.comthermofisher.comumkc.edu These acylation reactions are generally high-yielding and provide stable amide products.

Table 2: General Conditions for N-Alkylation and N-Acylation of Primary Amines

| Reaction | Reagents | Conditions | Product Type |

| N-Alkylation (with Alkyl Halide) | Alkyl halide, Base (e.g., K2CO3) | Solvent (e.g., CH3CN), Heat | Secondary or Tertiary Amine |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | Mildly acidic conditions | Secondary or Tertiary Amine |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine) | Anhydrous solvent (e.g., CH2Cl2) | Amide |

Introduction of Phosphine (B1218219) and Other Donor Groups

The introduction of phosphine groups into the this compound scaffold is of significant interest for the development of chiral ligands for asymmetric catalysis. dntb.gov.uaresearchgate.net A common strategy involves the initial diastereoselective ortho-lithiation of a chiral N,N-dialkyl-1-ferrocenylethylamine, as described in section 2.2.3, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh2). researchgate.netnih.gov This yields a phosphine-substituted ferrocenylethylamine derivative.

Alternatively, the dimethylamino group of N,N-dimethyl-1-ferrocenylethylamine can be substituted by a phosphine group. This is typically achieved by quaternization of the amine with methyl iodide, which creates a good leaving group, followed by nucleophilic substitution with a lithium phosphide. researchgate.net This method allows for the synthesis of a variety of phosphine-containing ferrocenylethylamine ligands.

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comchemistrysteps.com These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. researchgate.net The formation of the C=N double bond is a reversible process, and in some cases, removal of water is necessary to drive the reaction to completion. researchgate.net

A wide variety of aldehydes and ketones can be used in this reaction, allowing for the synthesis of a diverse library of ferrocenylethylamine-based Schiff bases. derpharmachemica.comresearchgate.netresearchgate.net These derivatives are of interest for their potential applications in coordination chemistry and as ligands for catalysis. colab.ws

Table 3: Examples of Schiff Base Formation from Ferrocenylamines and Carbonyl Compounds

| Ferrocenylamine Derivative | Carbonyl Compound | Product |

| 4-Ferrocenylaniline | 2-Hydroxy-1-naphthaldehyde | Ferrocene functionalized Schiff base |

| Ferrocenecarboxaldehyde | Cyclohexylamine | N-(Cyclohexyl)ferrocenylmethylideneamine |

| Ferrocenecarboxaldehyde | p-Anisidine | N-(4-Methoxyphenyl)ferrocenylmethylideneamine |

| 3-Ferrocenylaniline | Pyridine-3-carboxaldehyde | Ferrocenyl-N-(pyridinylmethylene)aniline |

The ease of their formation and the modularity of their synthesis make Schiff base and imine derivatives of this compound valuable intermediates and target molecules in organometallic chemistry. masterorganicchemistry.comkhanacademy.org

Coordination Chemistry and Ligand Design Principles for 2 Ferrocenylethylamine Derivatives

Formation of Metal Complexes with 2-Ferrocenylethylamine as a Ligand

Ligands derived from this compound can coordinate to metal centers in various modes, depending on the substituents on the ferrocene (B1249389) core and the amine nitrogen. This versatility allows for the construction of simple mononuclear complexes as well as complex, multi-metallic architectures.

The simplest coordination mode for this compound involves the nitrogen atom of the amino group acting as a lone pair donor, forming a monodentate complex with a metal center. However, the true versatility of this scaffold is realized in bidentate coordination. By introducing a second donor group, typically on the cyclopentadienyl (B1206354) (Cp) ring adjacent to the ethylamine (B1201723) substituent, a chelating ligand is formed.

Ferrocenylbis(phosphines), for example, are known for their large bite angles and flexible coordination, allowing them to adopt both chelating and bridging modes with various transition metals. researchgate.net This principle is extended to amino-phosphine derivatives. For instance, a bis-phosphane ligand derived from a ferrocene backbone can act as a bidentate chelating ligand for a single palladium(II) center or as a bis-monodentate ligand, where each phosphine (B1218219) group binds to a separate metal, such as a gold(I) fragment. nih.gov This flexible coordination behavior is fundamental to the design of more complex systems. nih.gov

Building upon the bidentate concept, numerous multidentate ligands have been synthesized from ferrocenylethylamine precursors. These ligands incorporate additional donor atoms, leading to enhanced stability and control over the metal's coordination sphere. A series of ferrocene-based chiral multidentate P,P,N,N-ligands have been designed and synthesized, proving effective in catalytic applications. nih.gov Similarly, novel ferrocene-based multidentate phosphine ligands (termed f-PNNO) have been developed for use in iridium-catalyzed reactions. rsc.org

A critical feature of these ligands is chirality . Ferrocene derivatives with substituents at the 1 and 2 positions of a Cp ring possess planar chirality. nih.gov This property is exploited in asymmetric catalysis. The synthesis of such ligands often starts from enantiopure N,N-dimethyl-1-ferrocenylethylamine, which allows for the diastereoselective introduction of other functional groups. nih.gov The resulting chiral ligands can create a specific three-dimensional environment around the metal center, enabling high enantioselectivity in chemical transformations. nih.govnih.gov

The modular nature of ferrocenylethylamine-derived ligands makes them excellent candidates for constructing heterobimetallic complexes , where two different metal centers are held in close proximity. This allows for the study of cooperative interactions between the metals. For example, a difunctional bisphosphine-diamine ligand derived from a ferrocenyl ethylamine framework has been used to prepare novel heterobimetallic complexes containing both palladium and copper. acs.org In such a complex, the bisphosphine portion can bind to a palladium atom while the diamine part coordinates to a copper atom. acs.org

Other examples include ferrocenyl derivatives incorporating 1,1'-bis(diphenylphosphino)ferrocene (dppf) which can coordinate to a primary metal like Palladium(II) or Platinum(II), while another ligand bound to the metal contains a different functional group, creating a complex system with multiple components. nih.gov The synthesis of heterobimetallic complexes can also involve organometal derivatives where a 2-(dimethylaminomethyl)ferrocenyl ligand bridges a main group metal, like boron or aluminum, and the iron center of the ferrocene unit. researchgate.net A zinc(II)-terpyridyl complex featuring ferrocene units on appended gallate ligands represents another approach to creating hetero-bimetallic (Zn/Fe) structures. mdpi.com

Structural Characterization and Spectroscopic Analysis of Metal Complexes

A comprehensive understanding of the structure, bonding, and solution behavior of these metal complexes requires a combination of analytical techniques, primarily X-ray crystallography for solid-state structure and NMR spectroscopy for solution-state analysis.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. It provides detailed information on bond lengths, bond angles, coordination geometry, and the stereochemistry of chiral centers.

Studies on various ferrocene derivatives have revealed key structural features. For example, the crystal structure of (Rp,Rp)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane, a derivative related to the ethylamine scaffold, confirmed the preservation of chirality from the starting material. iucr.org In heterobimetallic complexes, crystallography confirms the binding modes of the different ligand components to their respective metals and measures the precise distance between the metal centers, which was found to be 4.528(3) Å for a Pt-Cu complex. acs.org

Crystal structures have been determined for a range of complexes, including nickel(II) complexes with ferrocenylidene-acylhydrazone ligands, where the deprotonated ligands act as N,O-donors, creating a square-planar trans-N₂O₂ coordination environment around the nickel. ias.ac.in The cyclopentadienyl rings in these structures are typically found in an eclipsed conformation. ias.ac.in X-ray analysis of various homoannularly bridged ferrocene derivatives has also provided high-precision data on how substitutions affect the geometry of the ferrocene core itself. mdpi.com

Table 1: Selected Crystallographic Data for Ferrocene-Derived Complexes

| Compound/Complex | Crystal System | Space Group | Key Structural Feature(s) | Reference |

|---|---|---|---|---|

| (Rp,Rp)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane | Orthorhombic | P2₁2₁2₁ | Chirality preserved; Cp rings in eclipsed conformation. | iucr.org |

| [Ni(Fcbh)₂]·CHCl₃ | Monoclinic | P2₁/n | Square-planar trans-N₂O₂ coordination at Ni(II). | ias.ac.in |

| 1,2,1',2'-bis(α-ketotetramethylene)-ferrocene (meso) | Triclinic | P-1 | Iron atom lies on a crystallographic inversion center. | mdpi.com |

| 1,2,1',2'-bis(α-ketotetramethylene)-ferrocene (racemic) | Monoclinic | P2₁/n | Two molecules in the asymmetric unit with roughly perpendicular orientations. | mdpi.com |

| [PtCl₂(5b-κ²P,P')] | Monoclinic | P2₁/c | Chelate complex with a highly flexible 1,1'-bis(phospholanoalkyl)ferrocene ligand. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound-derived complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the ligands and their complexes. nih.govmdpi.com

In complexes with phosphine-containing ligands, ³¹P NMR is particularly informative. It can be used to characterize the binding modes of the ligand. acs.org For example, palladium complexes of a P,N-containing ferrocene ligand were shown to exist as an equilibrium mixture of isomers involving (P,P)- and (P,N)-coordination modes for the metal. acs.org The chemical shifts and coupling constants in the ³¹P NMR spectrum provide direct evidence of the phosphorus atom's coordination environment.

¹H NMR is also sensitive to the electronic environment of the ferrocene protons. Upon coordination to a metal, shifts in the signals for the Cp rings and the ethylamine backbone protons are observed, confirming the ligand-metal interaction. mdpi.com For paramagnetic complexes, NMR data may not be obtainable, but for diamagnetic systems, it provides rich structural information. ias.ac.innih.gov For instance, in a study of a ferrocenylethylamine intercalated into zirconium hydrogen phosphate, solid-state ²H NMR spectroscopy was used to determine the orientation of the ferrocenyl group relative to the layers of the host material. rsc.org

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Ferrocene-Based Imine Ligand and its Zn(II) Complex

| Proton Group | Free Ligand (HL) | Zn(II) Complex | Shift upon Coordination | Reference |

|---|---|---|---|---|

| Azomethine Methyl | 1.05 | 1.25 | +0.20 | mdpi.com |

| Thiol (SH) | 3.32 | 3.48 | +0.16 | mdpi.com |

| Acetyl Ferrocene | 4.23–4.77 | 4.18–4.96 | Shift and broadening | mdpi.com |

| Aromatic Moiety | 5.42–7.06 | 6.42–7.96 | Shift and broadening | mdpi.com |

Data recorded in DMSO-d₆.

Mössbauer Spectroscopy and Iron Center Characterization

Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nucleus in ferrocene derivatives, providing valuable insights into the oxidation state, spin state, and electronic structure of the iron center. nih.govdicp.ac.cn In the context of this compound and its coordination complexes, ⁵⁷Fe Mössbauer spectroscopy serves as a definitive tool for characterizing the Fe(II) center.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the iron nucleus and provides information about the oxidation state of the iron atom. For ferrocene and its derivatives, including this compound, the iron is in a low-spin Fe(II) state. nih.gov The isomer shift values are generally observed to be largely independent of the nature of the substituent on the cyclopentadienyl rings.

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient (EFG) at the nucleus. In ferrocene derivatives, the EFG is primarily determined by the electronic structure of the iron atom and the symmetry of the coordination environment. Changes in the substituent on the cyclopentadienyl rings can cause subtle changes in the electronic structure of the iron center, which are reflected in the quadrupole splitting values. For instance, the Mössbauer spectrum of a novel ferrocene-based metalloligand complex showed a doublet with an isomer shift (δ) of 0.53 mm·s⁻¹ and a quadrupole splitting (ΔE_Q) of 2.28 mm·s⁻¹, which are characteristic values for an iron(II) ion coordinated to cyclopentadienyl moieties. mdpi.com

Upon oxidation of the ferrocene unit to a ferricenium ion (Fe(III)), a significant change in the Mössbauer parameters is expected. However, in many coordination compounds of ferrocene derivatives, the iron center remains in the low-spin Fe(II) state. nih.gov Mössbauer spectroscopy can confirm the absence of oxidation of the iron center during complexation. nih.govrsc.org

Table 1: Illustrative ⁵⁷Fe Mössbauer Parameters for a Ferrocene Derivative Complex at 5 K mdpi.com

| Assignment | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) |

| {Fe(Cp)} | 0.53 | 2.28 |

Note: Data presented is for a related ferrocene amide derivative to illustrate typical values.

Theoretical Investigations of Coordination Behavior

Theoretical methods are indispensable for understanding the coordination behavior of this compound derivatives at an electronic and structural level. Computational studies provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become the most widely used computational method for studying the electronic structure of transition metal complexes, including those derived from ferrocene. arxiv.org DFT calculations are employed to investigate the equilibrium properties, frontier molecular orbitals (HOMO and LUMO), and the nature of bonding in this compound and its metal complexes. nih.gov

DFT studies reveal that the electronic properties of ferrocene derivatives are heavily influenced by the nature of the substituents on the cyclopentadienyl rings. The energies and compositions of the HOMO and LUMO are of particular interest as they govern the molecule's reactivity and electronic transition properties. In ferrocene derivatives, the HOMO is typically metal-centered (d-orbitals of the iron atom), while the LUMO can be located on the cyclopentadienyl rings or the substituent. researchgate.net

Calculations using hybrid functionals like B3LYP are common for optimizing the geometry and predicting the electronic properties of ferrocene compounds. researchgate.netmdpi.com These studies can elucidate the extent of electronic delocalization and the nature of metal-ligand interactions. nih.gov For example, DFT calculations on ferrocenylmethylnucleobases were used to determine the energy of the frontier molecular orbitals. researchgate.net Such calculations are critical for understanding electron transfer processes and designing molecules with specific electronic properties. nih.govmdpi.com

The combination of DFT with experimental techniques provides a powerful approach to characterizing new materials. For instance, theoretical calculations of absorption spectra using Time-Dependent DFT (TD-DFT) can aid in the interpretation of experimental UV-Vis spectra, allowing for the assignment of electronic transitions such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Conformational Analysis of Metal Complexes

The fundamental conformational question in ferrocene chemistry revolves around the relative orientation of the two cyclopentadienyl (Cp) rings, which can be eclipsed or staggered. researchgate.net While unsubstituted ferrocene has a very low barrier to rotation, leading to the dominance of the eclipsed conformer, substituents can influence the rotational preference. researchgate.net

For metal complexes of this compound, the conformational analysis extends to the orientation of the ethylamine side chain and the geometry of the coordination sphere around the new metal center. The process typically involves:

Identifying possible conformers.

Performing geometry optimization for each conformer using a suitable level of theory, such as DFT with a functional like B3LYP. nih.gov

Calculating the relative energies of the optimized conformers to determine the most stable structures.

This approach has been successfully used to investigate the conformational properties of various substituted ferrocenes. nih.gov For example, in a study of ferrocene imide derivatives, DFT calculations were used to optimize a series of the most stable conformers, which were initially identified using molecular mechanics. nih.gov The analysis of key torsion angles provides a detailed description of the molecule's three-dimensional structure. This theoretical insight is invaluable, especially when single-crystal X-ray diffraction data is unavailable.

Catalytic Applications of 2 Ferrocenylethylamine and Its Derivatives

Asymmetric Catalysis in Organic Synthesis

The modularity and stereochemical richness of 2-ferrocenylethylamine derivatives allow for their application in a wide array of asymmetric reactions. The combination of planar chirality from the ferrocene (B1249389) moiety and central chirality from the ethylamine (B1201723) side chain can be fine-tuned to achieve high levels of stereocontrol.

Ligands derived from this compound have proven to be highly effective in transition metal-catalyzed asymmetric hydrogenation, a fundamental process for creating chiral centers. acs.orgscientificlabs.co.uk Unsymmetrical monophosphoramidites synthesized from this compound have been successfully applied as ligands in rhodium-catalyzed enantioselective hydrogenation. acs.orgacs.org These ligands have demonstrated remarkable efficiency in the hydrogenation of substrates such as enamides and α-dehydroamino acid esters, achieving enantiomeric excess (ee) values up to 99.5%. acs.org For instance, replacing the dimethylamino group of the common ligand MonoPhos with an unsymmetrical ferrocenylethylamine moiety led to a dramatic increase in selectivity for a broad range of substrates. acs.org

In rhodium-catalyzed hydrogenation of N-(1-phenylethenyl)acetamide, the use of a ferrocenylethylamine-derived monophosphoramidite ligand resulted in a product with 99% ee, a significant improvement over related α-phenylethylamine-derived ligands under similar conditions. acs.org Similarly, excellent results were obtained in the hydrogenation of α-dehydroamino acid esters. acs.orgacs.org

Ferrocene-based aminophosphine (B1255530) ligands are also effective in ruthenium(II)-catalyzed asymmetric hydrogenation of ketones. researchgate.net Studies have shown that the combination of both planar and carbon-centered chirality in these ligands is crucial for high enantioselectivity. researchgate.net

Representative Results in Rh-Catalyzed Asymmetric Hydrogenation Using this compound-Derived Ligands

| Substrate | Ligand Type | Product ee (%) | Reference |

|---|---|---|---|

| N-(1-phenylethenyl)acetamide | Unsymmetrical Monophosphoramidite | 99 | acs.org |

| Methyl α-acetamidoacrylate | Unsymmetrical Monophosphoramidite | 98 | acs.org |

| Methyl (Z)-α-acetamidocinnamate | Unsymmetrical Monophosphoramidite | 98 | acs.org |

| Enamides | Unsymmetrical Monophosphoramidite | up to 99.5 | acs.org |

| α-Dehydroamino acid esters | Unsymmetrical Monophosphoramidite | up to 99.5 | acs.org |

Derivatives of this compound are versatile ligands for palladium-catalyzed carbon-carbon bond-forming reactions, which are cornerstones of modern organic synthesis. nih.govacs.org

Asymmetric Allylic Alkylation (AAA) In palladium-catalyzed asymmetric allylic alkylation, chiral ferrocenyl ligands are instrumental in controlling the stereochemical outcome. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.net Ligands incorporating the this compound framework, often in the form of P,N or N,S-bidentate chelators, have been developed. For example, chiral ferrocenyl P,S-ligands prepared from (S)-Ugi's amine (a related N,N-dimethyl-1-ferrocenylethylamine) were found to be excellent for the Pd-catalyzed asymmetric allylic alkylation of indoles, achieving up to 96% ee. researchgate.net Similarly, ferrocene-based P,N-ligands have afforded excellent regio- and enantioselectivities in the allylic alkylation of monosubstituted allyl substrates. beilstein-journals.org The reaction of rac-1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate is a common benchmark for these catalytic systems, with many ferrocenyl ligands delivering high enantioselectivity. researchgate.netmdpi.com

Performance of this compound-Type Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Substrate | Nucleophile | Ligand Type | Product ee (%) | Reference |

|---|---|---|---|---|

| rac-1,3-Diphenylprop-2-enyl acetate | Dimethyl malonate | Ferrocenylphosphinamine | up to 36 | researchgate.net |

| rac-1,3-Diphenylprop-2-enyl acetate | Indole | Ferrocenyl P/S Ligand | up to 96 | researchgate.net |

| Cinnamyl carbonate | Dimethyl malonate | 1-[Bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene | >99 | beilstein-journals.org |

| rac-(E)-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 4-Oxazoline ferrocene | 94 (97:3 e.r.) | mdpi.com |

Heck Coupling The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, is another area where ferrocene-based ligands find application. mdpi.comorganic-chemistry.orgwikipedia.org While specific examples focusing solely on this compound derivatives are less detailed in broad reviews, cyclopalladated ferrocenylimine complexes, derived from ferrocenylamines, have been synthesized and used as catalysts in Heck reactions. connectedpapers.com The robustness and thermal stability of these palladacycle catalysts make them suitable for the often-demanding conditions of the Heck reaction. mdpi.com The development of these catalysts is part of a broader effort to apply ferrocene derivatives in various cross-coupling methodologies. mdpi.com

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones, imines, and other substrates, often using isopropanol (B130326) or formic acid as a convenient hydrogen source. le.ac.ukdntb.gov.ua Chiral ligands derived from this compound have been successfully coordinated with ruthenium, iridium, and manganese to form highly active and enantioselective ATH catalysts. scirp.orgbohrium.comresearchgate.net

A new type of PNN-pincer ligand, synthesized from 1-(2-diphenylphosphino)ferrocenylethylamine, was used in manganese-catalyzed ATH of a wide range of ketones, yielding the corresponding chiral alcohols with high conversions and excellent enantioselectivities (up to >99% ee). bohrium.combohrium.com Similarly, chiral ferrocenyl ligands in combination with ruthenium and iridium catalysts have been investigated for the ATH of aryl ketones. scirp.org For example, using a formic acid/triethylamine system as the hydrogen source, the reduction of various acetophenone (B1666503) derivatives proceeded smoothly, providing secondary alcohols with moderate to good enantiomeric excesses. scirp.org Furthermore, carbene-Rh(I) complexes have been used in the asymmetric transfer hydrogenation of prochiral ketones. urfu.ru

Asymmetric Transfer Hydrogenation of Ketones with Ferrocenylethylamine-Based Catalysts

| Substrate | Metal Catalyst | Ligand Type | Product ee (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Ruthenium | Chiral Ferrocenyl Ligand | 85 | scirp.org |

| Acetophenone | Iridium | Chiral Ferrocenyl Ligand | 63 | scirp.org |

| Propiophenone-type substrates | Manganese | PNN-Pincer Ligand | up to 99 | bohrium.com |

| Aryl alkyl ketones | Rhodium | Carbene-Rh(I) complex | up to 99 | urfu.ru |

The aldol (B89426) reaction is a fundamental C-C bond-forming reaction in organic chemistry that creates a β-hydroxy carbonyl compound, potentially generating two new stereocenters. masterorganicchemistry.comrsc.org The development of catalytic, asymmetric versions of this reaction is a significant research focus. semanticscholar.org Chiral ferrocenylamine ligands have been utilized in gold(I)-catalyzed asymmetric aldol reactions of isocyanoacetate substrates. acs.org The study of these systems provides insight into the nature of the diastereoselective and enantioselective steps, highlighting the cooperative effect of the chiral ligand in the catalytic cycle. acs.org

Beyond the major reaction classes, these versatile ferrocene derivatives are also explored in other asymmetric transformations. For example, chiral ferrocenyl P,S-ligands have been used in copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with electron-deficient olefins, yielding highly functionalized pyrrolidines with excellent enantioselectivities (up to 99% ee). dicp.ac.cn

Role of Chirality in Catalytic Performance

The exceptional performance of this compound derivatives in asymmetric catalysis is intrinsically linked to the unique stereochemical properties of the ferrocene scaffold. sioc-journal.cn

Ferrocene derivatives that are unsymmetrically disubstituted on one of the cyclopentadienyl (B1206354) rings lack a plane of symmetry and are therefore chiral. snnu.edu.cnresearchgate.net This is known as planar chirality and is a defining feature of many successful ferrocene-based ligands. sioc-journal.cnchinesechemsoc.orgrsc.org The synthesis of these ligands often starts from a precursor like Ugi's amine, where a directed ortho-lithiation followed by the introduction of a second, different substituent installs the planar chirality in a diastereoselective manner. rsc.orgoup.com

This planar chirality, often in combination with a traditional carbon-based stereocenter on the ethylamine side chain, creates a well-defined and rigid chiral environment around the coordinated metal center. beilstein-journals.orgresearchgate.net This rigid scaffold is highly effective at discriminating between the prochiral faces of a substrate, leading to high enantioselectivity in the product. rsc.orgchinesechemsoc.org The interplay between the planar chirality (designated as pS or pR) and the central chirality (S or R) is critical. researchgate.net In many catalytic systems, a "matched" pairing of chiral elements leads to superior results, while a "mismatched" pair can result in lower selectivity or even an inversion of the product's absolute configuration. researchgate.netresearchgate.net The ability to synthesize different diastereomers of these ligands allows for the optimization of the catalyst for a specific transformation. rsc.org This principle has been demonstrated in asymmetric hydrogenation, allylic alkylation, and transfer hydrogenation reactions, where the careful design of the ligand's chirality is paramount to achieving high catalytic performance. researchgate.netresearchgate.netbohrium.com

Ligand Design for Enhanced Catalytic Activity and Selectivity

The rational design of ligands derived from this compound is a cornerstone in the development of highly effective catalysts for asymmetric synthesis. The unique, rigid structure of the ferrocene backbone, combined with the chirality introduced at the ethylamine side chain and potentially on the cyclopentadienyl rings (planar chirality), provides a versatile scaffold for chemists to fine-tune catalytic properties. rsc.orgresearchgate.net Modifications to this basic structure can dramatically influence the catalyst's activity and, most importantly, its ability to discriminate between enantiomeric transition states, leading to high enantioselectivity. acs.org

A primary strategy in ligand design involves the modification of the amino group. acs.org For instance, the synthesis of a family of unsymmetrical ferrocenylethylamine-derived monophosphoramidites has been reported. In Rh-catalyzed asymmetric hydrogenation of enamides and α-dehydroamino acid esters, the steric bulk of the substituent on the amine was found to have a profound effect on both catalytic activity and enantioselectivity. acs.org Replacing a methyl group with a larger ethyl group on the nitrogen atom led to a significant decrease in enantiomeric excess (ee), highlighting the sensitivity of the catalytic pocket to steric changes. acs.org

Another powerful approach is the introduction of additional donor atoms to create bidentate or polydentate ligands. researchgate.net For example, P,N-ferrocenylpyrrolidine-containing ligands, synthesized from N-methylpyrrolidinyl ferrocene, have proven to be highly active in palladium-catalyzed allylic alkylation. thieme-connect.com Varying the substituents on the phosphorus donor atom allows for the modulation of the ligand's electronic and steric properties, directly impacting conversion rates and enantioselectivity. researchgate.netthieme-connect.com

The principle of combining different chiral elements within a single ligand has also been successfully exploited. Ligands possessing both the central chirality of the ethylamine backbone and the planar chirality of an unsymmetrically substituted ferrocene ring are common. researchgate.net In gold(I)-catalyzed aldol reactions, for example, ferrocenylamine ligands with both central and planar chirality were investigated, and the interplay between these elements was found to be crucial for achieving high stereoselectivity. illinois.eduresearchgate.net

The following table summarizes the performance of different this compound-derived ligands in selected asymmetric catalytic reactions, illustrating the impact of ligand design on selectivity.

| Ligand/Catalyst System | Reaction | Substrate | Yield/Conversion | Enantiomeric Excess (ee) | Ref |

| Rh / (Rc,Sa)-3a (monophosphoramidite) | Asymmetric Hydrogenation | N-(1-phenylethenyl)acetamide | High | 99% | acs.org |

| Rh / (Rc,Sa)-3b (monophosphoramidite, ethyl on N) | Asymmetric Hydrogenation | N-(1-phenylethenyl)acetamide | High | 53% | acs.org |

| Pd / P,N-ferrocenylpyrrolidine ligand | Allylic Alkylation | 1,3-diphenylpropenyl acetate | up to 100% | up to 85% | thieme-connect.com |

| Pd / Phosphine-imine ligand (3-pyridyl) | Allylic Alkylation | Ester | High | 99% | mdpi.com |

| Pd / Phosphine-imine ligand (4-pyridyl) | Allylic Alkylation | Ester | High | 95% | mdpi.com |

Mechanistic Insights into Catalysis

Understanding the mechanisms by which this compound-based catalysts operate is crucial for their further development. This involves studying the cooperative roles of multiple metal centers and computationally modeling reaction pathways to identify key transition states.

Cooperative Interactions in Bimetallic Systems

The ferrocene unit itself introduces a second metal, iron, into the catalytic system, which can lead to cooperative bimetallic effects. In these systems, both the primary catalytic metal (e.g., palladium, rhodium, iridium) and the iron atom of the ferrocene scaffold can participate in the catalytic cycle, leading to enhanced activity and selectivity that surpasses that of monometallic analogues. nih.govresearchgate.net

A clear example of this cooperativity has been demonstrated in water oxidation catalysis. nih.govresearchgate.net An N-heterocyclic carbene iridium(III) complex featuring a ferrocenyl moiety, [Cp*Ir(fcpyNHC)Cl]PF6, exhibited nearly double the catalytic activity (Turnover Number of 6047) compared to its analogue lacking the ferrocene unit (Turnover Number of 3240). nih.govresearchgate.net This significant enhancement was attributed to a bimetallic cooperative effect between the iron and iridium centers. nih.gov Experimental and theoretical studies identified a Fe(III)-Ir(IV) intermediate that was energetically more stable than the traditional Fe(II)-Ir(V) electromer, suggesting a pathway where the ferrocene iron actively participates in the redox cycle. nih.govresearchgate.net

In other systems, the ferrocene backbone acts as a rigid scaffold to hold two catalytic metal centers at an optimal distance for synergy. acs.org A planar chiral ferrocene bis-palladacycle was shown to be an effective cooperative catalyst in several asymmetric reactions. To probe the importance of the intermetallic distance, a corresponding ruthenocene-based bis-palladacycle was synthesized. acs.org The different Cp-Cp distances in ferrocene versus ruthenocene led to variations in catalytic performance depending on the substrate, confirming that the metallocene backbone is not merely a passive support but plays a critical role in positioning the catalytic centers for optimal cooperation. acs.org These findings underscore the potential of designing bimetallic catalysts where the ferrocene unit is an active electronic and structural component of the catalytic cycle. mdpi.com

| Catalyst System | Reaction | Key Finding | TONmax (Complex 1) | TONmax (Complex 2) | Ref |

| 1: [CpIr(fcpyNHC)Cl]PF6 (with Ferrocene) vs 2: [CpIr(pyNHC)Cl]PF6 (without Ferrocene) | Water Oxidation | Bimetallic Fe-Ir cooperativity enhances catalytic activity. | 6047 | 3240 | nih.govresearchgate.net |

| Ferrocene-based bis-palladacycle vs Ruthenocene-based bis-palladacycle | Asymmetric aza-Claisen rearrangement | Intermetallic distance, dictated by the metallocene, is crucial for cooperative catalysis. | Substrate Dependent | Substrate Dependent | acs.org |

Transition State Modeling and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the reaction mechanisms of catalysts derived from this compound. rsc.orgacs.orgacs.org These theoretical studies provide detailed models of reaction pathways, helping to rationalize experimentally observed stereoselectivities and guide the design of more efficient catalysts. numberanalytics.comchemrxiv.org

For instance, DFT calculations were used to investigate the redox-switchable polymerization of trimethylene carbonate (TMC) catalyzed by an indium complex with a ferrocene-based ligand. acs.org The calculations successfully predicted that the oxidized state of the catalyst would be more active than the reduced state, which aligned with experimental findings. The study identified the ring-opening of the TMC monomer as the rate-determining step by calculating the energy barriers for different stages of the polymerization reaction. acs.org

In another study, comprehensive DFT calculations were performed on the cobalt-catalyzed asymmetric C–H functionalization of a ferrocene thioamide. chinesechemsoc.org The calculations provided a detailed energy landscape of the reaction, identifying the key cyclometallated intermediates and the transition states for migratory insertion and β-oxygen elimination. This computational model helped to explain the origin of the high enantioselectivity observed with the chiral cobalt catalyst. chinesechemsoc.org

Transition state modeling has also been used to understand the role of non-covalent interactions in directing stereochemistry. nih.gov For gold(I)-catalyzed aldol reactions using chiral ferrocenylphosphine ligands, a hypothetical transition state was initially proposed to explain the stereochemical outcome. illinois.edu Later, refined models, supported by further experimental data and computational analysis, provided a more accurate picture, avoiding chemically unlikely intermediates and offering a better rationale for the observed selectivities. illinois.eduresearchgate.net These computational insights are crucial for moving beyond a "black box" approach and enabling a more fundamental, predictive understanding of catalysis. beilstein-journals.org

Electrochemical Behavior and Advanced Analytical Applications

Redox Properties of the Ferrocene (B1249389)/Ferrocenium (B1229745) Couple

The defining characteristic of ferrocene and its derivatives, including 2-ferrocenylethylamine, is the reversible one-electron redox reaction of the central iron atom. This process involves the oxidation of the iron(II) center in ferrocene (Fc) to the iron(III) center in the ferrocenium cation (Fc⁺), a stable and often-isolable species. researchgate.netrsc.org This highly reproducible and chemically robust redox couple serves as a reliable electrochemical marker in a vast array of applications. researchgate.netresearchgate.net The inherent stability of both the neutral and oxidized forms allows for facile electron transfer at electrode surfaces, making it a foundational component in electrochemistry. researchgate.net

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of ferrocene compounds. researchgate.netumb.edu A typical cyclic voltammogram for a ferrocene derivative shows a reversible one-electron oxidation-reduction process. researchgate.net The potential at which this occurs, known as the redox potential (E° or E½), is a key parameter. For unsubstituted ferrocene, this value is often used as a standard internal reference in non-aqueous electrochemistry. umb.edu

For derivatives like this compound, the redox potential is influenced by the nature of the substituent attached to the cyclopentadienyl (B1206354) (Cp) ring. While specific CV data for this compound is not extensively detailed in readily available literature, studies on analogous compounds provide significant insight. For instance, a complex containing an ethylamine (B1201723) group attached to a pyrazolyl substituent on the ferrocene core showed a quasi-reversible peak with a half-wave potential (E½) of 362 mV (vs. Ag/AgCl). rsc.org In another study, a derivative where this compound is condensed with a glucuronide exhibited strong electrochemical sensitivity at an applied potential of +0.45 V versus an Ag/AgCl reference electrode. nih.gov These values highlight the potential range in which the this compound moiety can be expected to show its redox activity.

The general experimental setup for such measurements involves a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire), all immersed in a solution of the analyte with a supporting electrolyte. umb.edursc.org

| Compound/Derivative | Reported Potential (E½ or Applied E) | Reference Electrode | Technique | Key Finding |

| Ferrocenylpyrazolyl-ethylamine ligand | 362 mV | Ag/AgCl | Cyclic Voltammetry | Quasi-reversible one-electron transfer. rsc.org |

| 2-Ferrocenylethylamide of steroid glucuronide | +0.45 V | Ag/AgCl | HPLC-ECD | Sensitive detection with a 0.5 pmole limit. nih.gov |

The electronic properties of the substituent on the cyclopentadienyl ring systematically tune the redox potential of the ferrocene core. mdpi.combeilstein-journals.org This relationship is well-established:

Electron-donating groups (EDGs) increase the electron density at the iron center. This makes the iron atom easier to oxidize, resulting in a decrease (a shift to less positive or more negative values) in the redox potential compared to unsubstituted ferrocene. researchgate.netacs.org The ethylamine group (-CH₂CH₂NH₂) in this compound is an alkylamine, which is considered an electron-donating group. Therefore, it is expected to lower the oxidation potential of the ferrocene moiety. rsc.org

Electron-withdrawing groups (EWGs), such as halogens or esters, have the opposite effect. They decrease the electron density at the iron center, making oxidation more difficult and thus increasing (shifting to more positive values) the redox potential. mdpi.comd-nb.info

This predictable tuning allows for the rational design of ferrocene derivatives with specific redox potentials tailored for various applications, from molecular sensors to redox mediators. beilstein-journals.orgacs.org Studies on a range of substituted ferrocenes have confirmed this linear free-energy relationship. For example, introducing multiple methyl groups (EDGs) can lower the redox potential significantly, while adding ester groups (EWGs) can raise it by several hundred millivolts. acs.orgd-nb.info

Electrochemical Sensing and Detection Methodologies

The stable and tunable redox properties of ferrocene make it an excellent electrophore, or redox label, for analytical applications. This compound, with its reactive primary amine group, is particularly well-suited for this purpose.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive analytical technique. nih.gov However, many biologically important molecules, such as steroids or certain fatty acids, lack a native electrochemical response and cannot be detected directly. nih.govtandfonline.com

This compound serves as an effective pre-column derivatization reagent to overcome this limitation. Its primary amine can be readily coupled to carboxylic acid groups on target analytes to form a stable amide bond. nih.govtandfonline.com This reaction tags the non-electroactive analyte with the ferrocene group. After separation via HPLC, the eluting derivative can be easily oxidized at an electrode, generating a current that is proportional to its concentration.

A notable application is the determination of steroid glucuronides in biological fluids like urine. nih.gov In this method, the carboxylic acid group of the glucuronide is condensed with this compound using a water-soluble carbodiimide (B86325) and 1-hydroxybenzotriazole (B26582) as coupling agents. The resulting ferrocene-tagged steroid derivative is then analyzed by reversed-phase HPLC-ECD. nih.govjst.go.jp This approach achieves high sensitivity, with detection limits as low as 0.5 picomoles. nih.gov

| Analyte Class | Derivatization Reagent | Coupling Chemistry | Detection Potential | Detection Limit |

| Steroid Glucuronides | This compound | Amide bond formation with carboxylic acid | +0.45 V vs. Ag/AgCl | 0.5 pmole nih.gov |

| Carboxylic Acids | 1-Ferrocenylethylamine | Amide bond formation | +0.45 V vs. Ag/AgCl | 0.5 pmole tandfonline.com |

Electrochemical biosensors combine a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with an electrochemical transducer to detect a specific analyte. flexmedical-solutions.comresearchgate.net Ferrocene and its derivatives are frequently used as redox mediators in these systems, facilitating electron transfer between the biological component and the electrode. flexmedical-solutions.commdpi.com

Conceptually, this compound can be incorporated into biosensor designs in several ways:

Enzyme Labeling: It can be covalently attached to an enzyme. In a typical scheme, the enzyme catalyzes a reaction that changes the oxidation state of a substrate, and the ferrocene label then shuttles electrons between the enzyme's active site and the electrode surface, generating a measurable signal.

Analyte Labeling: In competitive immunoassays, a ferrocene-labeled analyte could compete with the unlabeled analyte in a sample for a limited number of antibody binding sites on an electrode surface. The resulting electrochemical signal would be inversely proportional to the analyte concentration.

Matrix Integration: Ferrocene derivatives can be incorporated into polymer films or other matrices used to immobilize biomolecules on an electrode. mdpi.com The ferrocene units within the matrix act as a network of redox relays, improving the electrical communication between the entrapped biomolecule and the electrode.

While specific pre-clinical biosensors deploying this compound are not prominently reported, the principles are well-established with other ferrocene derivatives, such as ferroceneboronic acid for glucose sensing. mdpi.com The primary amine of this compound provides a convenient handle for bioconjugation, making it a viable candidate for the development of novel biosensors for a wide range of targets.

Fundamental Electrochemical Studies of Charge Transfer

Beyond its use as a simple redox label, the ferrocene core is a model system for studying the fundamental principles of electron transfer (ET). Research in this area explores how factors like distance, molecular structure, and environment influence the rate and mechanism of charge transfer.

Studies on multi-ferrocene systems, where two or more ferrocene units are linked by a molecular bridge, are particularly insightful. nih.gov When one ferrocene unit in such a compound is oxidized, the resulting mixed-valence species (containing both Fe²⁺ and Fe³⁺) can exhibit intervalence charge transfer (IVCT). This is the light-induced transfer of the electron hole from the ferrocenium unit to the neutral ferrocene unit, which can be observed as a characteristic absorption band in the near-infrared (NIR) spectrum. nih.govrsc.org The energy and intensity of this IVCT band provide detailed information about the degree of electronic communication and the rate of intramolecular electron transfer between the redox centers. rsc.org

While not a multi-ferrocene compound itself, this compound can be used as a building block to construct such systems for fundamental studies. nih.gov Furthermore, the ethylamine substituent itself can influence charge transfer dynamics. For instance, the protonation state of an amine group can dramatically alter the mechanism of electron transfer between a ferrocene derivative and an excited-state quenching molecule, potentially switching the pathway from energy transfer to electron transfer. The amine group can participate in proton-coupled electron transfer (PCET) reactions, where the transfer of an electron is mechanistically linked to the transfer of a proton, a process fundamental to many biological and chemical energy conversions.

Applications in Materials Science and Functional Materials Development

Integration into Polymeric Structures and Macromolecules

The integration of 2-ferrocenylethylamine into polymers introduces the electroactive ferrocene (B1249389) unit, which can impart valuable electrochemical, thermal, and optical properties to the resulting macromolecule. cmu.edumdpi.com These ferrocene-containing polymers are a significant class of materials due to their stability, reversible redox chemistry, and potential for creating "smart" materials that respond to external stimuli. cmu.edunih.gov

Ferrocene units can be incorporated into polymers either in the main chain or as pendant side groups. cmu.edu While methods like ring-opening polymerization (ROP) of silicon-bridged ferrocenophanes are common for creating main-chain polyferrocenylsilanes, the presence of the reactive amine group in this compound makes it particularly suitable for polycondensation reactions. cmu.edursc.org

This approach involves reacting bifunctional monomers, such as this compound (or its derivatives), with appropriate co-monomers. For example, low-temperature polycondensation of 1,1′-ferrocenedicarboxylic acid chloride with various aromatic diamines has been used to synthesize ferrocene-containing polyamides. researchgate.net Similarly, this compound can serve as the diamine component, reacting with diacyl chlorides to form polyamides with the ferrocene unit pendant to the polymer backbone. These reactions create stable, well-defined polymers where the ferrocene moiety's properties are combined with the mechanical and processing characteristics of the polymer chain. researchgate.net

The defining feature of polymers containing this compound is the redox activity of the iron center, which can be reversibly oxidized from Fe(II) to Fe(III). acs.orgscispace.com This electrochemical behavior is central to their use in electronic applications. cmu.edu By switching the redox state, properties such as charge, polarity, and color can be controlled, making these materials suitable for sensors, electrochromic devices, and charge-storage layers. nih.gov

In the realm of coatings, this compound has been used to modify electrode surfaces. When applied to pyrolytic graphite (B72142) electrodes, it forms polymeric condensation products, creating a stable, multi-monolayer coating containing electroactive iron centers. sci-hub.se The ability to form these redox-active films is crucial for applications in electrocatalysis and creating chemically modified electrodes with tailored reactivity. sci-hub.sechemimpex.com The incorporation of ferrocene can also enhance the thermal stability and plasma etch selectivity of polymers, which is beneficial for applications like block copolymer lithography. ku.dkdtu.dk

Nanomaterial Integration and Functionalization

The amine group of this compound provides a convenient anchor point for grafting the molecule onto the surface of various nanomaterials, thereby imparting the ferrocene's redox properties to the nano-architecture. This functionalization is a key strategy for creating hybrid materials with synergistic or novel functionalities. rsc.orgpsu.edu

Research has demonstrated the successful functionalization of carbon nanoparticles using ferrocene derivatives. psu.edu In one study, ferrocenyl moieties were attached to carbon nanoparticle surfaces, with spectroscopic analysis confirming the presence of approximately 31.9 ferrocenyl units per nanoparticle. psu.edu These functionalized nanoparticles exhibited interesting electrochemical behavior, with voltammetric measurements showing two distinct pairs of waves separated by about 78 mV, suggesting electronic coupling between the ferrocene units mediated by the conductive nanoparticle core. psu.edu

Similarly, derivatives of ferrocenylethylamine have been used to functionalize magnetic iron(III) oxide (Fe₃O₄) nanoparticles. rsc.org In this work, a dopamine-conjugated bis(diphenylphosphino)ferrocenylethylamine (BPPFA) ligand was synthesized and anchored onto ultrasmall magnetic nanoparticles, creating a reusable catalyst for organic reactions. rsc.org This integration of the ferrocene unit onto a nanomaterial scaffold is a promising route for developing advanced catalysts, sensors, and nanomedicines. rsc.orgthno.org

Development of Electroactive and Photoactive Materials

The development of electroactive and photoactive materials is a major focus of modern materials science, with applications ranging from molecular-scale electronics to advanced optical systems. selcuk.edu.trresearchgate.net this compound and its derivatives are key components in this area due to the stable and reversible one-electron oxidation of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple and its unique photophysical properties. acs.orgscispace.comresearchgate.net

A redox switch is a molecule that can be reversibly toggled between two or more stable oxidation states, leading to a change in its physical or chemical properties. The ferrocene/ferrocenium system is an iconic redox switch due to its electrochemical and chemical reversibility. scispace.comresearchgate.net This switching capability is fundamental to its use in molecular electronics, where individual molecules can function as components of an electronic circuit. semanticscholar.orgmdpi.com

By incorporating this compound into larger molecular assemblies or onto surfaces, its oxidation state can be controlled by an external voltage. This switching can modulate conductivity, optical absorption, or binding affinity, forming the basis for molecular memory or logic gates. researchgate.netnih.gov For example, multi-ferrocene systems have been designed that can act as redox switches with multiple potential states, increasing the complexity and potential function of the molecular device. nih.gov The ethylamine (B1201723) linker provides a versatile attachment point to connect the ferrocene switch to other molecular components or surfaces without disrupting its fundamental electronic properties. mdpi.com

Non-linear optical (NLO) materials interact with high-intensity light, such as from lasers, to change the light's properties, enabling applications like frequency conversion and optical switching. tcichemicals.comfrontiersin.org Organic and organometallic molecules can exhibit strong NLO effects, particularly if they have a "push-pull" architecture with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

Ferrocene is an excellent electron donor, and this compound can be used to construct molecules with significant NLO activity. selcuk.edu.tr A ferrocene-linked vic-dioxime ligand was synthesized using β-ferrocenylethylamine, and its NLO properties, along with those of its metal complexes, were investigated. selcuk.edu.tr The study used quantum chemical calculations to determine the first hyperpolarizability (β), a measure of the second-order NLO response. The results showed that the compounds exhibit significant hyperpolarizability, indicating their potential as microscopic NLO materials. selcuk.edu.trresearchgate.net The incorporation of heavy atoms and the redox-active ferrocene unit are key strategies for designing new NLO materials. selcuk.edu.tr

| Compound | Dipole Moment (μ) (Debye) | Static Dipole Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| LH₂ | 10.31 | 416.32 | 1047.8 |

| Cd(LH)(H₂O)(Cl) | 15.42 | 546.73 | 1267.3 |

| Zn(LH)(H₂O)(Cl) | 14.17 | 529.18 | 1895.5 |

| Ni(LH)₂ | 1.52 | 845.69 | 1281.3 |

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT) for Structure and Reactivity

Density Functional Theory (DFT) has become a foundational method in computational quantum chemistry for studying medium to small molecules, providing a balance between accuracy and computational cost. taylor.edu It is extensively used to elucidate the molecular and electronic structures of ferrocene (B1249389) derivatives, predict their spectroscopic properties, and understand their reactivity. researchgate.netresearchgate.net DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. taylor.edu Functionals like B3LYP, often paired with basis sets such as LANL2DZ, are commonly employed for geometry optimization and property calculation of organometallic systems. mdpi.comsemanticscholar.org

A fundamental understanding of the electronic structure of ferrocene is crucial for designing new molecules. researchgate.net The primary bonding interactions in ferrocene occur between the d orbitals of the iron atom and the π-molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) rings. umb.edu This interaction leads to a unique electronic configuration where the Highest Occupied Molecular Orbital (HOMO) is typically metal-centered and largely non-bonding, which explains the facile and reversible one-electron oxidation of ferrocene to the ferrocenium (B1229745) ion. acs.orgresearchgate.net

For substituted ferrocenes like 2-ferrocenylethylamine, the nature and location of the frontier molecular orbitals (HOMO and LUMO) are critical as they govern the molecule's electronic and optical properties, as well as its chemical reactivity. researchgate.netselcuk.edu.tr DFT calculations are used to determine the energies and compositions of these orbitals. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. mdpi.com

| Compound Type | Computational Method | Key Finding (Frontier Orbitals) | Reference |

|---|---|---|---|

| Acetyl Ferrocene Imine Ligand | DFT/B3LYP/LANL2DZ | The HOMO-LUMO energy variance reflects the ligand's stability and influences its chemical reactions. | mdpi.com |

| Trinuclear Mo(II) Ferrocenyl Imidazole (B134444) Complex | DFT | The HOMO is localized on the Mo center, with a smaller participation from the Fe atom. The LUMO is primarily on the imidazole ligand with contribution from the C=O group. | researchgate.net |

| Ferrocene-linked vic-Dioxime Ligand | Hartree-Fock (HF) | The HOMO-LUMO energy gaps were evaluated for the ligand and its metal complexes to understand electronic properties. | selcuk.edu.tr |

| Ferrocene | General MO Theory | The HOMO (a'1g) is metal-centered and non-bonding, explaining its redox activity. | acs.orgresearchgate.net |